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molecular formula C16H17N3O2 B8444327 4-(3-Hydroxypyrrolidin-1-yl)-pyridine-2-carboxylic acid phenylamide

4-(3-Hydroxypyrrolidin-1-yl)-pyridine-2-carboxylic acid phenylamide

Cat. No. B8444327
M. Wt: 283.32 g/mol
InChI Key: VWIUZSGNKBJRKZ-UHFFFAOYSA-N
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Patent
US08889870B2

Procedure details

A solution of dl-3-pyrrolidinol (0.17 g, 1.95 mmol) and 4-bromo-pyridine-2-carboxylic acid phenylamide (0.36 g, 1.3 mmol) in 1-butanol (25 mL) was heated at 100° C. for 15 hours. The reaction was applied to silica gel (25 g) and eluted with chloroform then chloroform:methanol 9:1 to give the title compound 227 mg (0.80 mmol, 61%).
Quantity
0.17 g
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
61%

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH:5]([OH:6])[CH2:4][NH:3][CH2:2]1.[C:7]1([NH:13][C:14]([C:16]2[CH:21]=[C:20](Br)[CH:19]=[CH:18][N:17]=2)=[O:15])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C(Cl)(Cl)Cl.CO>C(O)CCC>[C:7]1([NH:13][C:14]([C:16]2[CH:21]=[C:20]([N:3]3[CH2:2][CH2:1][CH:5]([OH:6])[CH2:4]3)[CH:19]=[CH:18][N:17]=2)=[O:15])[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.17 g
Type
reactant
Smiles
C1CNCC1O
Name
Quantity
0.36 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC(=O)C1=NC=CC(=C1)Br
Name
Quantity
25 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
eluted with chloroform

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(=O)C1=NC=CC(=C1)N1CC(CC1)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.8 mmol
AMOUNT: MASS 227 mg
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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